Heptamethylenimine hydrochloride

Description

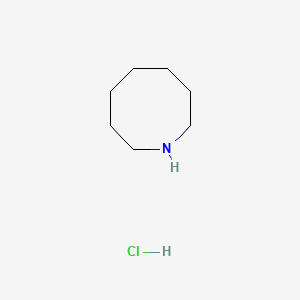

Heptamethylenimine hydrochloride, also known as azacyclooctane hydrochloride, is a heterocyclic organic compound with the molecular formula C7H15N·HCl. It consists of a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Properties

IUPAC Name |

azocane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-4-6-8-7-5-3-1;/h8H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLGMRJLTUALLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190026 | |

| Record name | Heptamethylenimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-41-9 | |

| Record name | Azocine, octahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36520-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptamethylenimine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036520419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydroazocine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptamethylenimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTAMETHYLENIMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49J2UIC94Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethylenimine hydrochloride can be synthesized from heptamethyleneimine, which is prepared by the reduction of heptamethyleneimine oxime. The synthetic route involves the following steps:

Thionation: Heptamethyleneimine oxime is added to water and heated to 60°C. Phosphorus pentasulfide is then added, and the temperature is maintained at 85-95°C for 1.5 hours. The mixture is then heated to 115-118°C and stirred for 0.5 hours.

Reduction: The crude heptamethyleneimine is dissolved in ethanol and mixed with potassium borohydride. The mixture is heated to 74°C and water is added dropwise over 3 hours. The reaction is continued for an additional hour.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Heptamethylenimine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptamethyleneimine N-oxide.

Reduction: It can be reduced to form heptamethyleneimine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products Formed:

Oxidation: Heptamethyleneimine N-oxide.

Reduction: Heptamethyleneimine.

Substitution: Various substituted heptamethyleneimine derivatives.

Scientific Research Applications

Organic Chemistry

Heptamethylenimine hydrochloride serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for producing complex molecules, such as:

- Schiff Bases : These compounds are formed through the condensation of amines and carbonyl compounds and are essential in creating various pharmaceuticals.

- Polymer Chemistry : It is used to synthesize polymerizable N-methylene amino substituted acrylamides and methacrylamides, which are precursors for stimuli-responsive polymers .

Medicinal Chemistry

Research has indicated potential applications of this compound in cancer research. A study involving Fischer 344 rats demonstrated that treatment with this compound resulted in a significant reduction of mononuclear-cell leukemia incidence compared to control groups . This suggests its potential as a therapeutic agent or as part of a combination therapy in oncology.

Material Science

In material science, this compound has been explored for its role in developing new materials with specific properties. For instance, it can be utilized in the synthesis of smart polymers that respond to environmental stimuli, which are increasingly important in fields like drug delivery and biosensors.

Case Study 1: Cancer Research

A notable study investigated the effects of this compound on cancer development in experimental animal models. The results showed a marked decrease in the incidence of leukemia among treated groups compared to controls, indicating its potential role as a chemopreventive agent .

| Treatment Group | Incidence of Leukemia (%) | Statistical Significance |

|---|---|---|

| Control | 36 | - |

| Low-dose Heptamethylenimine | 4 | P < 0.01 |

| High-dose Heptamethylenimine | 2 | P < 0.01 |

Case Study 2: Polymer Synthesis

In another study, researchers synthesized novel acrylamide derivatives using this compound as a key reagent. These derivatives showed promising properties for use in smart materials, showcasing the compound's versatility .

Mechanism of Action

The mechanism of action of heptamethylenimine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

Heptamethylenimine hydrochloride can be compared with other similar compounds such as:

Hexamethyleneimine: A six-membered ring analog with similar chemical properties but different reactivity due to the smaller ring size.

Octamethyleneimine: An eight-membered ring analog with an additional carbon atom, leading to different steric and electronic effects.

Azacyclooctane: Another name for heptamethylenimine, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific ring size and nitrogen atom, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

Heptamethylenimine hydrochloride, a cyclic amine derivative, has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClN

- CAS Number : 1121-92-2

- Molecular Weight : 151.67 g/mol

This compound is characterized by its seven-membered ring structure, which contributes to its unique chemical reactivity and biological interactions.

1. Toxicological Profile

This compound has been studied for its toxicological effects, particularly in relation to carcinogenicity. Research indicates that when administered in combination with sodium nitrite, it significantly increased mortality rates in experimental animals. In a study involving Fischer 344 rats, a notable percentage of subjects developed primary tumors within the first year of treatment:

| Treatment Group | Mortality Rate | Tumor Incidence |

|---|---|---|

| Control | 0% | 0% |

| Low Dose | 23% | 20% |

| High Dose | 30% | 30% |

These findings suggest a potential link between this compound and increased cancer risk, particularly when interacting with nitrites .

The compound's biological activity is believed to be mediated through its metabolic activation, leading to the formation of reactive intermediates that can interact with DNA. This process is similar to that observed in other nitrosamine compounds, where the formation of DNA adducts results in mutagenic effects .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- Study on Carcinogenicity : In a controlled experiment, rats treated with this compound showed a significant reduction in the incidence of mononuclear-cell leukemia compared to controls, indicating that while the compound may have carcinogenic properties, it might also exhibit protective effects against certain types of cancer under specific conditions .

- Nitrosamine Interaction : The interaction between this compound and nitrites has been extensively documented, highlighting its role as a potential precursor to nitrosamines, which are known carcinogens. This underscores the importance of understanding dietary and environmental exposures to nitrites in relation to this compound .

Safety and Regulatory Considerations

Given its potential carcinogenicity, regulatory bodies have established acceptable intake limits for nitrosamine impurities in pharmaceuticals. This compound falls within this category, necessitating careful monitoring in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.